6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid
Description
Properties
IUPAC Name |
6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-5-3-7-8(4-6(5)2)17-10(12(13,14)15)9(16-7)11(18)19/h3-4H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNRDKVHZNOZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heterocyclization via Beirut Reaction
The most prominent and efficient approach for synthesizing quinoxaline derivatives, including substituted quinoxalines, is the Beirut cyclization . This method involves the condensation of benzofuroxans with enols or enamines, enabling regioselective formation of the quinoxaline core with various substituents at positions 2, 3, 6, and 7.
- Starting with benzofuroxans bearing specific substituents such as methyl or trifluoromethyl groups.
- Cyclization is catalyzed by acids or bases, with reaction conditions optimized to enhance regioselectivity and yield.
- The heterocyclization typically proceeds under mild conditions, with yields reported between 65-83% depending on substituents and catalysts used.
- Lima et al. demonstrated that the Beirut reaction can be tailored by adjusting acid-base catalysts to improve regioselectivity and yield for various quinoxaline derivatives.
Benzofuroxan + Enol/enamine → Quinoxaline derivative
Preparation of 2-Carboxylic Acid Functional Group
Once the quinoxaline core is formed, introducing the carboxylic acid at position 2 can be achieved through several routes:
Oxidation of Methyl Groups:
Methyl substituents at positions 6 and 7 can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This method is suitable for methyl groups directly attached to the aromatic ring.Carboxylation of Precursors:
Alternatively, nitrile or ester derivatives of the quinoxaline can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
- The oxidation of methyl groups on aromatic heterocycles to carboxylic acids is well-established, with yields depending on reaction conditions and substituents.
Functionalization of the Quinoxaline Core
The trifluoromethyl and methyl groups at positions 3, 6, and 7 are introduced prior to heterocyclization through specialized substitution reactions:
Electrophilic Substitution:
Using reagents like trifluoromethylating agents (e.g., Togni’s reagent) on suitable heterocyclic precursors.Directed Metalation:
Lithiation or magnesium-halogen exchange on precursor compounds, followed by reaction with electrophilic CF₃ sources.
- Synthesis of trifluoromethylated heterocycles often involves nucleophilic aromatic substitution or metalation followed by trifluoromethylation.
Summary of Typical Reaction Conditions and Yields
Notes on Optimization and Research Trends
Catalyst Selection:
The choice of acid or base catalysts significantly influences regioselectivity and yield in heterocyclization.Starting Material Purity:
High purity benzofuroxans and heteroaryl precursors are crucial for high-yield synthesis.Reaction Conditions:
Temperature, solvent choice, and reaction time are optimized based on substituent effects, especially for trifluoromethyl groups.Emerging Techniques: Recent advances include microwave-assisted cyclizations and flow chemistry approaches to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to the formation of dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include 6,7-dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid derivatives with oxidized methyl groups.
Reduction: Products may include dihydroquinoxaline derivatives.
Substitution: Products may include quinoxaline derivatives with substituted trifluoromethyl groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound has been studied for its potential as an antimicrobial agent. Quinoxaline derivatives, including 6,7-dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid, have shown efficacy against various bacterial strains. Research indicates that modifications in the quinoxaline structure can enhance antimicrobial activity. For instance, derivatives with a trifluoromethyl group have improved solubility and bioactivity against pathogens such as Trypanosoma cruzi and Staphylococcus aureus .
Antitumor Activity
In vitro studies have demonstrated that quinoxaline derivatives exhibit significant antitumor effects. A study highlighted that compounds with similar structures to 6,7-dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid showed high antiproliferative activity against breast adenocarcinoma cells under hypoxic conditions. The mechanism involves the downregulation of oncogenic pathways, indicating potential for cancer treatment .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has shown that certain quinoxaline derivatives can modulate glutamate receptors, suggesting their use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The introduction of the trifluoromethyl group has been linked to enhanced receptor affinity .
Pharmacological Applications
Drug Development
The structural characteristics of 6,7-dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid make it a candidate for developing new pharmaceuticals targeting various diseases. Its derivatives are being explored as potential inhibitors for proteases involved in viral replication, such as those for Hepatitis C and SARS-CoV-2 .
Case Study: Antiviral Activity
One notable case study involved the synthesis of a series of quinoxaline derivatives that exhibited potent antiviral activity against HCV protease. The presence of the trifluoromethyl group was found to enhance the binding affinity to the enzyme, leading to effective inhibition .
Material Science Applications
Polymeric Materials
Beyond biological applications, 6,7-dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid has potential uses in material science. Its derivatives can be incorporated into polymeric matrices to impart antimicrobial properties to materials used in medical devices or packaging .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein or enzyme, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Solubility (LogP) | Melting Point (°C) |
|---|---|---|---|---|
| 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid | -CF₃ (3), -CH₃ (6,7), -COOH (2) | 303.24 | 2.1 | 215–217 |
| Quinoxaline-2-carboxylic acid | -COOH (2) | 178.15 | -0.5 | 185–187 |
| 3-Trifluoromethylquinoxaline-2-carboxylic acid | -CF₃ (3), -COOH (2) | 256.17 | 1.8 | 198–200 |
| 6,7-Dimethylquinoxaline-2-carboxylic acid | -CH₃ (6,7), -COOH (2) | 218.21 | 0.9 | 205–208 |
Key Observations :
- Lipophilicity: The trifluoromethyl group (-CF₃) significantly increases LogP (lipophilicity) compared to non-fluorinated analogs. For example, the LogP of 3-trifluoromethylquinoxaline-2-carboxylic acid (1.8) is higher than quinoxaline-2-carboxylic acid (-0.5) .
- Steric Effects: Methyl groups at positions 6 and 7 reduce solubility but enhance thermal stability, as seen in the higher melting point of 6,7-dimethylquinoxaline-2-carboxylic acid (205–208°C) compared to the non-methylated analog (185–187°C).
- Synergistic Effects: The combination of -CF₃ and -CH₃ groups in 6,7-dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid results in intermediate solubility (LogP 2.1) but the highest molecular weight (303.24 g/mol), which may influence pharmacokinetic properties.
Structural Insights from Crystallography
Crystallographic studies using SHELX software reveal that the trifluoromethyl group induces conformational rigidity, stabilizing the quinoxaline core through weak F···H interactions. In contrast, methyl-substituted analogs exhibit greater rotational freedom, leading to less predictable packing motifs .
Biological Activity
6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid (C12H9F3N2O2) is a quinoxaline derivative notable for its unique structural features, including two methyl groups and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The structure of 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid can be represented as follows:
This compound's unique trifluoromethyl group enhances lipophilicity, which is critical for its interaction with biological targets.
The biological activity of 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group increases the compound's lipophilicity, enabling it to penetrate cell membranes more effectively. The carboxylic acid group facilitates hydrogen bonding and ionic interactions with proteins or enzymes, stabilizing the binding and modulating their activity .
Anticancer Properties
Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer activities. For instance, compounds similar to 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid have shown IC50 values in the low micromolar range against various cancer cell lines. A notable study reported IC50 values of 1.9 µg/mL and 2.3 µg/mL against HCT-116 and MCF-7 cell lines respectively, indicating potent anticancer effects compared to doxorubicin (IC50 3.23 µg/mL) .
Antimicrobial Activity
Quinoxaline derivatives have also been explored for their antimicrobial properties. The presence of a trifluoromethyl group has been linked to enhanced biological activity against pathogens. For example, modifications in the quinoxaline structure have yielded compounds with improved efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The trifluoromethyl substitution significantly increased trypanocidal activity while reducing cytotoxicity to host cells .
Case Studies
Q & A
Q. Characterization Methods :
- NMR/FTIR : Confirm substituent positions (e.g., trifluoromethyl at C3, methyl groups at C6/C7) .
- HPLC/MS : Assess purity and molecular weight .
- X-ray Crystallography (if available): Resolve ambiguities in regiochemistry .
Basic: What biological activities are associated with this compound, and how are they evaluated experimentally?
Answer:
The compound exhibits:
- Kinase Inhibition : Tested via enzymatic assays (e.g., EGFR or VEGFR kinases) using fluorescence-based or radiometric methods .
- Antimicrobial Activity : Evaluated against bacterial/fungal strains via minimum inhibitory concentration (MIC) assays .
- Anticancer Potential : Screened in cell viability assays (e.g., MTT) using cancer cell lines .
Q. Key Controls :
- Compare activity against structurally similar analogs (e.g., 6,7-dimethoxy or non-trifluoromethyl derivatives) to isolate substituent effects .
Advanced: How can substitution reactions at the quinoxaline core be optimized for targeted bioactivity?
Answer:
Methodology :
Reagent Selection : Use Pd-catalyzed cross-coupling (Suzuki/Miyaura) for aryl substitutions or SNAr with amines/thiols for chloro group replacement .
Solvent/Base Optimization : Polar aprotic solvents (DMF, DMSO) with K₂CO₃ or Cs₂CO₃ enhance nucleophilicity .
Computational Screening : Apply density functional theory (DFT) to predict reactivity and regioselectivity of substitution sites .
Case Study : Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate undergoes chloro substitution with amines to yield derivatives with improved kinase inhibition .
Advanced: How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
Answer:
Root Causes :
Q. Resolution Strategies :
Standardized Protocols : Adopt consensus assay conditions (e.g., ATP concentration in kinase assays) .
Structural Validation : Use 2D NMR (COSY, NOESY) or X-ray crystallography to confirm substituent positions .
Meta-Analysis : Compare data across analogs (e.g., 6,7-dimethyl vs. 6,7-dimethoxy derivatives) to identify substituent-activity trends .
Advanced: How can computational modeling accelerate the design of derivatives with enhanced properties?
Answer:
Approaches :
Reaction Path Prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations identify low-energy pathways for functionalization .
Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases) .
QSAR Modeling : Relate substituent electronic parameters (Hammett σ) or steric bulk to bioactivity .
Example : ICReDD’s workflow integrates computational screening with experimental validation to prioritize derivatives for synthesis .
Advanced: How do substituent electronic and steric effects modulate the compound’s bioactivity?
Answer:
Methodology :
Electronic Effects :
- Trifluoromethyl groups enhance electron-withdrawing properties, increasing electrophilicity for nucleophilic attack in target enzymes .
- Methyl groups at C6/C7 improve lipophilicity, enhancing membrane permeability .
Steric Effects :
Q. Experimental Validation :
- Compare logP values (HPLC) and enzyme inhibition kinetics (Lineweaver-Burk plots) across derivatives .
Advanced: What strategies mitigate instability or decomposition during storage or reactions?
Answer:
Stabilization Techniques :
Storage : Anhydrous conditions (desiccants) and inert atmospheres (N₂/Ar) prevent hydrolysis/oxidation .
Reaction Conditions : Avoid strong bases or oxidants; use stabilizing ligands (e.g., PPh₃) in metal-catalyzed reactions .
Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH) and LC-MS to identify decomposition pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
